5-methyl-1-(propan-2-yl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-methyl-1-propan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-6(2)9-7(3)4-5-8-9/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGANWJYTXZPWMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=NN1C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Mechanistic Investigations of 5 Methyl 1 Propan 2 Yl 1h Pyrazole
Intrinsic Electronic Properties Governing Reactivity
The reactivity of the pyrazole (B372694) ring is dictated by its electronic structure, which features two adjacent nitrogen atoms: an acidic, pyrrole-like N1 and a basic, pyridine-like N2. nih.gov This arrangement makes the ring susceptible to both electrophilic and nucleophilic attack. researchgate.net Electron density calculations on the parent pyrazole ring show that the N1, N2, and C4 positions have the highest electron density, making them targets for electrophiles, while the C3 and C5 positions are more electron-deficient and thus susceptible to nucleophilic attack. mdpi.com
The introduction of substituents significantly modulates this electronic landscape. In 5-methyl-1-(propan-2-yl)-1H-pyrazole, the methyl group at C5 and the isopropyl group at N1 are both electron-donating groups (EDGs). EDGs, such as alkyl groups, increase the electron density of the pyrazole ring. nih.gov This enhanced electron density generally increases the basicity of the pyridine-like nitrogen (N2). nih.gov
A key aspect of understanding chemical reactivity is the analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.net A small HOMO-LUMO energy gap suggests high chemical reactivity and facilitates intramolecular charge transfer. nih.govresearchgate.net For substituted pyrazoles, the HOMO is often centered on the phenyl rings and pyrazole ring, while the LUMO is also delocalized across the heterocyclic system. researchgate.netmdpi.com The presence of electron-donating alkyl groups, like methyl and isopropyl, would be expected to raise the energy of the HOMO, making the molecule a better electron donor and more reactive towards electrophiles.
Molecular electrostatic potential (MEP) maps are also used to predict reactive sites by visualizing the charge distribution. nih.gov In pyrazole systems, negative potential regions, indicating electron-rich areas susceptible to electrophilic attack, are typically located around the nitrogen atoms. Conversely, positive potential regions highlight electron-poor areas prone to nucleophilic attack.
Elucidation of Key Reaction Mechanisms
The synthesis and functionalization of pyrazoles like this compound are governed by specific reaction mechanisms, with N-alkylation being a primary method for their preparation. mdpi.com
The N-alkylation of an unsymmetrical pyrazole, such as the precursor 3(5)-methylpyrazole, can lead to a mixture of two regioisomers. mdpi.com The reaction typically proceeds by deprotonation of the pyrazole's N-H group with a base, followed by nucleophilic attack of the resulting pyrazolate anion on an alkyl halide or another electrophile. mdpi.comresearchgate.net The regioselectivity of this alkylation—that is, whether the alkyl group attaches to N1 or N2 of the tautomeric precursor—is a critical consideration.
The formation of this compound involves the alkylation of 3(5)-methylpyrazole with an isopropyl electrophile (e.g., 2-bromopropane). The two possible products are 3-methyl-1-(propan-2-yl)-1H-pyrazole and this compound. The ratio of these isomers is influenced by several factors, including the reaction conditions (solvent, temperature, base) and the steric and electronic nature of both the pyrazole substituents and the alkylating agent. mdpi.comresearchgate.net
Studies on the alkylation of 3-substituted pyrazoles have shown that steric effects often play a dominant role in determining the major product. mdpi.comsemanticscholar.org Alkylation tends to occur at the less sterically hindered nitrogen atom. mdpi.comsemanticscholar.org For instance, in the alkylation of 3-methyl-5-phenyl-1H-pyrazole, the reaction favors the nitrogen atom distal to the bulkier phenyl group. mdpi.com
| Precursor | Alkylating Agent | Conditions | Major Product | Minor Product | Ratio | Reference |
| 3-methyl-5-phenyl-1H-pyrazole | Phenethyl trichloroacetimidate | CSA, DCE | 1-Phenethyl-5-methyl-3-phenyl-1H-pyrazole | 1-Phenethyl-3-methyl-5-phenyl-1H-pyrazole | 2.5 : 1 | mdpi.com |
| 3(5)-methylpyrazole | Chloroacetonitrile | K2CO3, NMMO/H2O | 1-Cyanomethyl-3-methyl-1H-pyrazole | 1-Cyanomethyl-5-methyl-1H-pyrazole | 3 : 2 |
Table showing regioselectivity in N-alkylation of substituted pyrazoles. CSA: Camphorsulfonic acid, DCE: Dichloroethane, NMMO: N-methylmorpholine-N-oxide.
The substituents on the pyrazole ring and the incoming electrophile are crucial in directing reaction outcomes.
Methyl Group: The methyl group at the C5 position (or C3 in the tautomeric precursor) is a small, electron-donating group. nih.gov Its electronic effect increases the nucleophilicity of the pyrazole ring, making it more reactive towards alkylation. Its steric influence is relatively minor compared to larger groups, but it still contributes to the regiochemical outcome by favoring alkylation at the more distant nitrogen atom. mdpi.comresearchgate.net
Isopropyl Group: The isopropyl group on the N1 nitrogen is bulkier than a methyl group. In the context of synthesis, using a bulky alkylating agent like 2-bromopropane (B125204) to form the N-isopropyl group can enhance regioselectivity. The steric hindrance of the isopropyl group itself will influence subsequent reactions on the pyrazole ring. For example, any further substitution reactions at the adjacent C5 or N2 positions would be sterically hindered. Studies on N-alkyl groups have shown that their size can influence the competition between different reaction pathways, such as rearrangement versus cyclization. mdpi.com In this compound, the combination of the N1-isopropyl and C5-methyl groups creates significant steric crowding on that side of the ring, likely directing any further electrophilic attack towards the C4 position.
Substituted pyrazoles can participate in a variety of intermolecular and intramolecular reactions.
Intermolecular Reactions: N-alkylated pyrazoles can undergo further functionalization, such as electrophilic substitution (e.g., halogenation, nitration) primarily at the C4 position, which is electronically activated by the two nitrogen atoms and often the most sterically accessible site. mdpi.com They can also act as ligands in the formation of metal complexes, coordinating through the N2 "pyridine-like" nitrogen. Additionally, pyrazoles can participate in cycloaddition reactions. nih.govrsc.org
Intramolecular Reactions: If a pyrazole derivative bears a side chain with a reactive functional group, intramolecular reactions can lead to the formation of fused heterocyclic systems. mdpi.comnih.gov For example, a pyrazole with a side-chain containing a carboxylic acid or an amine could undergo intramolecular cyclization to form pyrazolo-fused lactones or lactams, respectively. These pathways are critical in the synthesis of complex polycyclic molecules. mdpi.com
Tautomerism in Pyrazole Systems and its Implications for Reactivity in Unsubstituted Precursors or Derivatives
Tautomerism is a fundamental property of N-unsubstituted pyrazoles that significantly impacts their reactivity. nih.govresearchgate.netencyclopedia.pub It is a key consideration in the synthesis of specific isomers like this compound from its precursor.
For an asymmetrically substituted pyrazole like 3(5)-methylpyrazole, prototropic annular tautomerism describes the equilibrium between two forms: 3-methyl-1H-pyrazole and 5-methyl-1H-pyrazole. nih.govresearchgate.net This equilibrium involves the migration of a proton between the two ring nitrogen atoms. nih.gov
In the gas phase, the two tautomers of 3(5)-methylpyrazole are of similar energy. researchgate.net In solution, the position of the equilibrium can be influenced by the solvent, but often a mixture of both tautomers exists. nih.govresearchgate.net This tautomeric equilibrium has direct chemical consequences:
Ambident Nucleophilicity: The existence of two tautomers means the pyrazolate anion, formed upon deprotonation, is an ambident nucleophile. It can be attacked by an electrophile at either nitrogen, leading to a mixture of N1- and N2-substituted products. mdpi.com The synthesis of a single isomer, such as this compound, therefore requires conditions that favor one regioisomer over the other, or a subsequent separation of the isomeric mixture. researchgate.net
Averaged Spectroscopic Signals: In NMR spectroscopy, if the proton exchange between the tautomers is rapid on the NMR timescale, the signals for the C3 and C5 carbons can appear broadened or as an averaged signal. nih.gov
Influence of Substituents on Equilibrium: The electronic nature of the substituent at the C3(5) position influences the tautomeric equilibrium. Electron-donating groups like methyl have a less pronounced effect compared to strong electron-withdrawing or -donating groups, which can significantly favor one tautomer. nih.govmdpi.com For instance, a substituent capable of forming an internal hydrogen bond with a neighboring N-H group can stabilize a particular tautomeric form. mdpi.com
The N-alkylation of the tautomeric mixture of 3(5)-methylpyrazole "locks" the system into a single, non-tautomeric form, yielding either the 1,3- or 1,5-disubstituted pyrazole. researchgate.net The challenge and art of synthesizing a specific isomer like this compound lie in controlling the reactivity of its dynamic tautomeric precursor.
Influence of Solvent Environment on Proton Transfer and Tautomeric Equilibria
The solvent environment plays a critical role in the reactivity and mechanistic pathways of pyrazole derivatives, including this compound. The polarity, proticity, and hydrogen bonding capabilities of the solvent can significantly influence the position of tautomeric equilibria and the rates of proton transfer. While specific quantitative data for this compound is not extensively available in the reviewed literature, the general principles governing solvent effects on analogous pyrazole systems provide a strong framework for understanding its behavior.
General Principles of Solvent Influence on Pyrazole Tautomerism
For pyrazole derivatives capable of tautomerism, the equilibrium between different forms is a dynamic process influenced by the surrounding medium. Solvents can stabilize one tautomer over another through various intermolecular interactions.
Polarity: In general, an increase in solvent polarity tends to favor the more polar tautomer. researchgate.net For pyrazolone (B3327878) systems, which can exist in keto and enol forms, polar solvents can stabilize both tautomers, but the extent of stabilization can differ, thereby shifting the equilibrium. researchgate.net The dipole moment of the solvent molecules can modulate the molecular dipole moment of the solute, influencing the tautomeric ratio. researchgate.net
Hydrogen Bonding: Protic solvents, which can act as hydrogen bond donors and acceptors, can have a profound effect on tautomeric equilibria. They can participate directly in the proton transfer process, either by acting as a shuttle for the proton or by stabilizing the transition state. For instance, in some pyrazolone derivatives, protic solvents like alcohols have been shown to shift the equilibrium towards the hydroxy (OH) or enol form. beilstein-journals.org Conversely, aprotic solvents, which cannot donate hydrogen bonds, may favor the stabilization of other tautomeric forms, such as the oxo (CH) tautomer. beilstein-journals.org
Specific Solute-Solvent Interactions: Beyond general polarity and proticity, specific interactions between the solute and solvent molecules are crucial. In nonpolar solvents, some pyrazole derivatives have been observed to exist as self-associated dimers through intermolecular hydrogen bonding. beilstein-journals.org In contrast, in strongly accepting solvents like dimethyl sulfoxide (B87167) (DMSO), these dimers can be disrupted, leading to the predominance of monomeric species. beilstein-journals.org This change in aggregation state can, in turn, influence the observed tautomeric form.
Spectroscopic Investigations in Different Solvents
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating tautomeric equilibria in solution. The chemical shifts of protons and carbons in a molecule are sensitive to the electronic environment, which changes between different tautomeric forms. By recording NMR spectra in various deuterated solvents, researchers can infer the predominant tautomer or the position of the equilibrium.
For example, a significant change in the chemical shifts of protons when the solvent is changed from a low-polarity solvent like chloroform-d (B32938) (CDCl₃) to a high-polarity aprotic solvent like DMSO-d₆ can indicate a shift in the tautomeric equilibrium. researchgate.net The observation of separate signals for different tautomers at low temperatures can allow for the direct determination of their relative populations. researchgate.net
While detailed experimental data for this compound is scarce, the following table illustrates the type of data that would be collected in such a study, based on findings for analogous pyrazole systems.
Interactive Data Table: Hypothetical Solvent Effects on Tautomeric Equilibrium of a 1,5-Disubstituted Pyrazole
| Solvent | Dielectric Constant (ε) | Predominant Tautomeric Form (Hypothetical) | Key Observations from NMR (Hypothetical) |
| Chloroform-d (CDCl₃) | 4.8 | Tautomer A | Single set of signals corresponding to Tautomer A. |
| Acetone-d₆ | 20.7 | Equilibrium between Tautomer A and B | Broadened signals or two distinct sets of signals at low temperature. |
| Methanol-d₄ | 32.7 | Tautomer B | Single set of signals corresponding to Tautomer B. |
| DMSO-d₆ | 46.7 | Tautomer B | Signals indicate the predominance of the more polar Tautomer B. |
This table is a hypothetical representation to illustrate the concept and does not represent real experimental data for this compound.
Detailed research on various pyrazole derivatives has shown that the interplay of substituent effects and solvent properties determines the final tautomeric preference. researchgate.net For instance, the presence of electron-donating or electron-withdrawing groups on the pyrazole ring can significantly alter the relative stabilities of the tautomers, and the solvent environment can further modulate these effects. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule, enabling the unambiguous assignment of its structure.
The ¹H and ¹³C NMR spectra of 5-methyl-1-(propan-2-yl)-1H-pyrazole are predicted to show distinct signals corresponding to each unique proton and carbon atom in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the nuclei, while the coupling constants (J) provide information about the connectivity of adjacent atoms.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to exhibit signals for the pyrazole (B372694) ring protons, the isopropyl group protons, and the methyl group protons.
Pyrazole Ring Protons: The protons at the C3 and C4 positions of the pyrazole ring will appear as doublets due to coupling with each other. The H3 proton is expected to resonate at a higher chemical shift than the H4 proton due to the influence of the adjacent nitrogen atoms.
Isopropyl Group Protons: The methine proton (-CH) of the isopropyl group will appear as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH₃) of the isopropyl substituent will appear as a doublet, coupled to the methine proton.
Methyl Group Proton: The methyl group at the C5 position of the pyrazole ring will appear as a singlet, as it has no adjacent protons to couple with.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will show distinct signals for each of the seven carbon atoms in the molecule.
Pyrazole Ring Carbons: The chemical shifts of the C3, C4, and C5 carbons are characteristic of the pyrazole ring. The C5 carbon, bearing the methyl group, and the C3 carbon will resonate at a lower field compared to the C4 carbon. Studies on N-H pyrazoles have shown that a methyl substituent at the 5-position typically resonates at around 10 ppm in the ¹³C NMR spectrum cdnsciencepub.com.
Isopropyl Group Carbons: The methine carbon (-CH) will appear at a lower field than the two equivalent methyl carbons (-CH₃).
Methyl Group Carbon: The carbon of the methyl group at the C5 position will have a characteristic chemical shift in the aliphatic region.
The expected chemical shifts and coupling constants, based on data from similar pyrazole derivatives, are summarized in the table below. rsc.orgnih.gov
| Atom | Expected ¹H Chemical Shift (δ, ppm) | Expected ¹H Coupling Constant (J, Hz) | Expected ¹³C Chemical Shift (δ, ppm) |
| H3 | ~7.3 | d, J = 2.0-3.0 | - |
| H4 | ~6.0 | d, J = 2.0-3.0 | - |
| CH (isopropyl) | ~4.5 | sept, J = 6.5-7.0 | ~50 |
| CH₃ (isopropyl) | ~1.4 | d, J = 6.5-7.0 | ~23 |
| CH₃ (C5) | ~2.2 | s | ~12 |
| C3 | - | - | ~138 |
| C4 | - | - | ~105 |
| C5 | - | - | ~148 |
| C (methine) | - | - | ~50 |
| C (methyl, isopropyl) | - | - | ~23 |
| C (methyl, C5) | - | - | ~12 |
Note: These are predicted values based on analogous structures and may vary from experimental data.
Two-dimensional (2D) NMR experiments are indispensable for confirming the structural assignments made from 1D NMR data. science.govyoutube.comsdsu.educolumbia.edu
COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (¹H-¹H) coupling networks. For this compound, cross-peaks would be observed between the H3 and H4 protons of the pyrazole ring, confirming their adjacent relationship. Additionally, a cross-peak between the methine proton and the methyl protons of the isopropyl group would establish their connectivity. youtube.com
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). This technique is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the signal of the H3 proton will show a correlation to the C3 carbon, and the signals of the isopropyl methyl protons will correlate to the isopropyl methyl carbons. youtube.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. For example, correlations would be expected from the C5-methyl protons to the C5 and C4 carbons, and from the isopropyl methine proton to the N1-neighboring C5 carbon and the isopropyl methyl carbons. youtube.comsdsu.eduthieme-connect.de
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close to each other in space, regardless of whether they are bonded. This is a powerful tool for determining stereochemistry and conformational preferences. For this compound, NOESY can be used to probe the spatial relationship between the isopropyl group and the pyrazole ring. A study on pyrazolo[1,5-a]pyrimidines demonstrated the use of NOESY to study conformational equilibrium. nih.gov
The rotation around the N1-C(isopropyl) bond in this compound can lead to different conformational isomers. NMR spectroscopy, particularly through the use of NOESY, can provide insights into the preferred conformation of the isopropyl group relative to the pyrazole ring. By analyzing the intensities of the NOE cross-peaks between the protons of the isopropyl group and the protons of the pyrazole ring (H4 and C5-methyl), it is possible to deduce the dominant rotamer population in solution. For instance, a strong NOE between the isopropyl methine proton and the C5-methyl protons would suggest a conformation where these groups are in close proximity.
Vibrational Spectroscopy: Infrared (IR) and Raman
The IR and Raman spectra of this compound will display a series of bands corresponding to the various stretching and bending vibrations of the molecule. A comprehensive assignment of these bands can be achieved by comparison with the spectra of related pyrazole derivatives and through theoretical calculations using methods like Density Functional Theory (DFT). nih.govmdpi.com Normal coordinate analysis can be employed to describe the coupled motion of atoms that constitute a particular normal mode of vibration.
The expected vibrational modes for this compound are listed in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Description |
| C-H stretching (aromatic) | 3100-3150 | Stretching of the C-H bonds on the pyrazole ring. |
| C-H stretching (aliphatic) | 2850-3000 | Stretching of the C-H bonds in the isopropyl and methyl groups. |
| C=N stretching | 1550-1600 | Stretching of the carbon-nitrogen double bond in the pyrazole ring. |
| C=C stretching | 1450-1500 | Stretching of the carbon-carbon double bond in the pyrazole ring. |
| CH₃ bending | 1370-1470 | Asymmetric and symmetric bending of the methyl groups. |
| CH bending | 1340-1380 | Bending of the methine C-H bond. |
| Ring stretching | 1300-1400 | Stretching vibrations of the pyrazole ring framework. |
| C-N stretching | 1100-1200 | Stretching of the carbon-nitrogen single bonds. |
| Ring bending | 800-1000 | In-plane and out-of-plane bending of the pyrazole ring. |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy molecular orbitals. The UV-Vis spectrum of this compound is expected to show absorption bands characteristic of the pyrazole chromophore. Pyrazole itself exhibits absorption maxima in the UV region. nist.govnist.gov The substitution on the pyrazole ring will influence the position and intensity of these absorption bands. The spectrum is anticipated to display π → π* transitions associated with the conjugated system of the pyrazole ring. A study on halogenated 1H-pyrazoles showed that substituents on the pyrazole ring can modulate the electronic properties and thus the UV-Vis absorption. mdpi.com It is expected that this compound will exhibit a primary absorption band around 210-230 nm.
X-ray Crystallography and Solid-State Analysis
Despite extensive searches of crystallographic databases, no published single-crystal X-ray diffraction data for this compound was found. nih.goveurjchem.comresearchgate.netas-proceeding.comresearchgate.netresearchgate.netnih.gov Therefore, precise experimental values for its crystal system, space group, and unit cell dimensions are not available. The synthesis of related pyrazole derivatives and their characterization by X-ray diffraction has been reported, confirming the planarity of the pyrazole ring and providing structural data for those specific compounds. nih.goveurjchem.comresearchgate.netas-proceeding.comresearchgate.netresearchgate.netnih.govresearchgate.net
Table 2: Crystallographic Data for this compound
| Parameter | Value |
|---|---|
| Crystal System | Data not available |
| Space Group | Data not available |
| a (Å) | Data not available |
| b (Å) | Data not available |
| c (Å) | Data not available |
| α (°) | Data not available |
| β (°) | Data not available |
| γ (°) | Data not available |
| Volume (ų) | Data not available |
The arrangement of molecules in a crystal lattice is governed by intermolecular forces such as hydrogen bonding and π-stacking. These interactions are crucial in determining the physical properties of the solid-state material. In the absence of a crystal structure for this compound, a definitive analysis of its crystal packing and supramolecular interactions is not possible.
Studies on other pyrazole derivatives have revealed the presence of various intermolecular interactions. For instance, in the crystal structure of some pyrazoles, C-H···O and C-H···π interactions are observed, which help in stabilizing the crystal packing. researchgate.net Other related structures exhibit π-π stacking interactions that contribute to the formation of layered structures. as-proceeding.com The presence of the isopropyl and methyl groups on the pyrazole ring of the title compound would influence its packing arrangement.
Table 3: Supramolecular Interactions in Crystalline this compound
| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) |
|---|---|---|---|---|
| Hydrogen Bonding | Data not available | Data not available | Data not available | Data not available |
Mass Spectrometry
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization.
Specific experimental mass spectrometry data, including a detailed fragmentation pattern for this compound, could not be located in the reviewed literature. The molecular weight of the compound can be calculated from its chemical formula, C7H12N2, which is 124.19 g/mol . General fragmentation patterns of pyrazoles often involve cleavage of the N-N bond and loss of substituents from the ring. researchgate.netlibretexts.org For instance, the fragmentation of related pyrazoline compounds has been documented, but these are not directly analogous to the aromatic pyrazole . nist.govnih.gov
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z | Proposed Fragment Ion | Relative Intensity |
|---|---|---|
| 124 | [M]+• | Data not available |
| 109 | [M - CH3]+ | Data not available |
| 81 | [M - C3H7]+ | Data not available |
Computational Chemistry and Theoretical Investigations of 5 Methyl 1 Propan 2 Yl 1h Pyrazole
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules in chemistry and materials science. nih.govnih.gov It is favored for its balance of computational accuracy and efficiency, making it suitable for a wide range of molecular systems, including pyrazole (B372694) derivatives. researchgate.net
The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process involves finding the minimum energy structure on the potential energy surface. For pyrazole derivatives, DFT calculations are used to predict key geometrical parameters like bond lengths and bond angles. dntb.gov.uaresearchgate.net
Theoretical calculations for related pyrazole structures, such as 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown that the pyrazole ring often adopts a planar conformation. nih.gov The optimization process reveals how substituents, like the isopropyl group and methyl group in 5-methyl-1-(propan-2-yl)-1H-pyrazole, influence the final geometry. For instance, studies on similar heterocyclic compounds have successfully used DFT to find the most stable conformer, which is in agreement with experimental data from X-ray diffraction. dntb.gov.ua The optimized structure is crucial as it forms the basis for all subsequent property calculations, including vibrational frequencies and molecular orbital analysis.
Table 1: Representative Theoretical Bond Lengths and Angles for a Pyrazole Ring System
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| N-N | Bond length between adjacent nitrogen atoms | ~1.35 Å |
| C=N | Bond length of the carbon-nitrogen double bond | ~1.33 Å |
| C-C | Bond length of the carbon-carbon single bond | ~1.42 Å |
| C=C | Bond length of the carbon-carbon double bond | ~1.37 Å |
| C-N-N | Bond angle within the pyrazole ring | ~112° |
| N-N-C | Bond angle within the pyrazole ring | ~105° |
| N-C=C | Bond angle within the pyrazole ring | ~111° |
Note: The values are representative for pyrazole-based systems and are derived from DFT calculations on similar structures. Actual values for this compound would require specific calculation.
The accuracy of DFT calculations depends heavily on the choice of the functional and the basis set. A functional (e.g., B3LYP, PBE0, M06-2X) approximates the exchange-correlation energy, while a basis set (e.g., 6-31G(d), 6-311++G(d,p)) is a set of mathematical functions used to build the molecular orbitals.
For organic molecules like pyrazoles, the hybrid functional B3LYP is widely used and has been shown to provide reliable results for geometry and vibrational frequencies when paired with a basis set like 6-311G(d,p) or 6-311++G(d,p). dntb.gov.uadntb.gov.ua Benchmark studies assessing various functionals have shown that hybrid meta-GGAs, such as the M06-2X and M05-2X functionals, often provide superior performance for predicting thermochemistry and reaction barriers. researchgate.net The choice often involves a trade-off between accuracy and computational cost. For instance, larger basis sets like aug-cc-pVTZ offer higher accuracy but demand significantly more computational resources. researchgate.net The inclusion of dispersion corrections, such as D3, is also important for accurately modeling non-covalent interactions, although their effect on reaction barriers may be minimal. nih.gov
DFT calculations are highly effective in predicting the vibrational spectra (e.g., FT-IR) of molecules. nih.gov The calculated harmonic vibrational frequencies can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to functional groups. Theoretical spectra for pyrazole derivatives often show a high degree of correlation with experimental results. researchgate.net
Typically, calculated frequencies are systematically higher than experimental values due to the harmonic approximation used in the calculations. This discrepancy is often corrected by applying a scaling factor. For example, asymmetric and symmetric deformations of methyl (CH₃) groups are predicted in specific regions (e.g., 1465-1440 cm⁻¹ and 1390-1370 cm⁻¹, respectively) which align well with experimental observations. Such analysis confirms the presence of functional groups and validates the accuracy of the computed molecular geometry.
Chemical reactions and measurements are often performed in a solvent, which can significantly influence molecular properties. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate these solvent effects. researchgate.net In the PCM framework, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution.
Studies on similar molecules have shown that solvent can alter electronic properties. For example, calculations on a pyran derivative in the gas phase and in Dimethyl sulfoxide (B87167) (DMSO) showed a noticeable blue shift (hypsochromic shift) in the UV-Visible absorption spectrum in the solvent phase. materialsciencejournal.org This shift is attributed to the stabilization of the ground state more than the excited state by the polar solvent. Similarly, the HOMO-LUMO energy gap can decrease in the presence of a solvent, indicating a change in the molecule's reactivity and electronic stability. materialsciencejournal.orgasianresassoc.org Applying the PCM model to this compound would provide a more realistic description of its behavior in solution. researchgate.netasianresassoc.org
Molecular Orbital Theory and Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org
The HOMO is the orbital with the highest energy that contains electrons, representing the molecule's ability to donate electrons. The LUMO is the lowest energy orbital that is empty, indicating its capacity to accept electrons. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. materialsciencejournal.org
A large HOMO-LUMO gap suggests high stability and low reactivity because more energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. materialsciencejournal.org In pyrazole derivatives, the HOMO is often distributed over the electron-rich pyrazole ring, while the LUMO's location can vary depending on the substituents. materialsciencejournal.org DFT calculations are routinely used to compute the energies of these frontier orbitals and other related quantum chemical descriptors. nih.govmdpi.com
Table 2: Key Quantum Chemical Descriptors from FMO Analysis
| Descriptor | Formula | Significance |
|---|---|---|
| HOMO Energy (EHOMO) | - | Related to ionization potential; electron-donating ability. |
| LUMO Energy (ELUMO) | - | Related to electron affinity; electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. materialsciencejournal.org |
| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. materialsciencejournal.org |
| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. materialsciencejournal.org |
| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. materialsciencejournal.org |
| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates reactivity. materialsciencejournal.org |
| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |
| Electrophilicity Index (ω) | χ² / (2η) | Describes the electrophilic power of a molecule. materialsciencejournal.org |
Correlation of FMO Energies (Energy Gap, ΔE) with Reactivity and Electronic Properties
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding the electronic properties and reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity.
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive. For pyrazole derivatives, the HOMO is typically characterized by a significant contribution from the lone pair electrons of the nitrogen atoms and the π-system of the ring, making these sites nucleophilic. The LUMO, on the other hand, is generally distributed over the π-antibonding orbitals of the pyrazole ring and any attached substituents, indicating electrophilic regions.
For this compound, the presence of the electron-donating methyl and isopropyl groups is expected to raise the energy of the HOMO, thereby potentially reducing the HOMO-LUMO gap compared to unsubstituted pyrazole and enhancing its reactivity. Theoretical calculations on similar pyrazole derivatives have shown energy gaps in the range of 4 to 5 eV.
Table 1: Illustrative Frontier Molecular Orbital Energies and Related Parameters for a Pyrazole Derivative
| Parameter | Energy (eV) | Description |
| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.5 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 5.0 | A measure of chemical reactivity and stability |
| Ionization Potential (I) | 6.5 | Estimated from -EHOMO |
| Electron Affinity (A) | 1.5 | Estimated from -ELUMO |
| Electronegativity (χ) | 4.0 | (I+A)/2 |
| Chemical Hardness (η) | 2.5 | (I-A)/2 |
| Electrophilicity Index (ω) | 3.2 | χ²/(2η) |
Note: The data in this table is illustrative for a generic pyrazole derivative and not the result of specific calculations on this compound.
Electron Density and Charge Distribution Analysis
The analysis of electron density and charge distribution provides profound insights into the chemical behavior of a molecule. Various computational techniques are employed to map and quantify the electronic landscape, revealing information about bonding, electron delocalization, and reactive sites.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful tool used to study the distribution of electron density and the interactions between orbitals in a molecule. It provides a localized picture of chemical bonding and allows for the quantification of electron delocalization through hyperconjugative interactions. These interactions are reported as second-order perturbation theory energies, E(2), where a larger E(2) value indicates a stronger interaction between an electron donor and an acceptor orbital.
In pyrazole derivatives, NBO analysis typically reveals strong delocalization of the nitrogen lone pairs into the π-system of the ring. For this compound, significant interactions would be expected between the lone pair orbitals of the nitrogen atoms (donors) and the antibonding π* orbitals of the C=C and C=N bonds within the pyrazole ring (acceptors). These interactions contribute to the stability and aromaticity of the pyrazole ring. The electron-donating alkyl groups (methyl and isopropyl) would further contribute to electron density within the ring through hyperconjugation.
Table 2: Illustrative NBO Analysis - Donor-Acceptor Interactions for a Pyrazole Derivative
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (N1) | π* (C5-N2) | 25.5 |
| LP (N2) | π* (C3-C4) | 18.2 |
| π (C4-C5) | π* (N1-N2) | 15.8 |
| σ (C-H)methyl | π* (C4-C5) | 5.1 |
Note: The data in this table is illustrative for a generic pyrazole derivative and not the result of specific calculations on this compound.
Electron Localization Function (ELF) and Localized Orbital Locator (LOL) Studies
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analyses of electron density that provide a visual representation of electron localization in a molecule. These methods are particularly useful for identifying the regions of space corresponding to covalent bonds, lone pairs, and atomic cores. ELF values range from 0 to 1, where a value close to 1 indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs.
For this compound, an ELF analysis would be expected to show high localization values in the regions of the C-C, C-N, N-N, and C-H single bonds, as well as around the nitrogen atoms, corresponding to their lone pairs. The region of the π-system would exhibit a more delocalized character. LOL studies provide a complementary picture and are particularly effective in distinguishing between regions of high and low electron delocalization, which can be insightful for understanding π-conjugation.
Molecular Electrostatic Potential (ESP) Maps for Identifying Reactive Sites
Molecular Electrostatic Potential (ESP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for predicting the reactive behavior of a molecule, particularly in electrophilic and nucleophilic reactions. Different colors are used to represent different values of the electrostatic potential. Typically, regions of negative potential (electron-rich) are colored red and are indicative of sites susceptible to electrophilic attack. Conversely, regions of positive potential (electron-poor) are colored blue and represent sites prone to nucleophilic attack.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This analysis allows for the calculation of various atomic properties and the characterization of chemical bonds based on the topological properties of the electron density at bond critical points (BCPs). Key parameters derived from QTAIM analysis include the electron density (ρ), the Laplacian of the electron density (∇²ρ), and the total energy density (H(r)).
For the covalent bonds within this compound, the electron density at the BCP would be significant, and the Laplacian would be negative, indicating a shared-shell interaction. The nature of the N-N and C-N bonds within the pyrazole ring can be further elucidated, providing insights into their covalent character and strength.
Theoretical Assessment of Aromaticity
Pyrazole is an aromatic heterocycle, a property that significantly influences its stability and reactivity. Aromaticity is a consequence of a cyclic, planar, and fully conjugated system of π-electrons that satisfies Hückel's rule (4n+2 π electrons). In pyrazole, the two nitrogen atoms and three carbon atoms are sp² hybridized, and the ring contains six π-electrons, fulfilling the criteria for aromaticity. One nitrogen atom contributes one electron to the π-system (pyridine-like), while the other contributes its lone pair (pyrrole-like).
The aromaticity of this compound can be assessed using various theoretical descriptors. These include geometric criteria (bond length equalization), magnetic criteria (such as Nucleus-Independent Chemical Shift, NICS), and electronic criteria (like the Aromatic Stabilization Energy, ASE). The NICS value, calculated at the center of the ring, is a widely used magnetic indicator of aromaticity, with negative values typically indicating aromatic character. The presence of the methyl and isopropyl substituents is not expected to disrupt the aromaticity of the pyrazole ring, although they may cause minor geometric distortions.
Conformational Analysis and Investigation of Rotational Isomerism
The conformational landscape of this compound is primarily defined by the rotation of the propan-2-yl (isopropyl) group attached to the nitrogen atom (N1) of the pyrazole ring. This rotation gives rise to different rotational isomers, or conformers, with varying energies.
Computational studies on analogous N-alkylated heterocyclic systems provide a framework for understanding the rotational isomerism in this specific pyrazole derivative. For instance, theoretical calculations on N-substituted azoles have shown that the steric hindrance between the alkyl group and the substituents on the pyrazole ring plays a crucial role in determining the preferred conformation.
The rotation around the N1-C(isopropyl) bond is expected to have a discernible energy barrier. This barrier can be computationally modeled to understand the stability of different conformers. In similar systems, such as N-benzhydrylformamides, the rotational barriers for bulky substituents on a nitrogen atom have been calculated to be in the range of 20–23 kcal/mol using DFT methods at the M06-2X/6-311+G* level of theory. mdpi.com While the isopropyl group is less bulky than a benzhydryl group, a significant rotational barrier is still anticipated due to the interaction of the isopropyl methyl groups with the methyl group at the C5 position of the pyrazole ring.
A potential energy surface scan for the rotation of the isopropyl group would likely reveal two main energy minima corresponding to staggered conformations and transition states corresponding to eclipsed conformations. The relative energies of these conformers would determine their population distribution at a given temperature.
To illustrate the expected findings from such a computational study, a hypothetical data table is presented below, based on typical energy differences and rotational barriers found in similar N-alkylated five-membered heterocyclic systems.
| Parameter | Computational Method | Predicted Value (kcal/mol) |
| Rotational Barrier (Eclipsed vs. Staggered) | DFT (B3LYP/6-31G) | 5 - 10 |
| Relative Energy of Conformer 1 (Staggered) | DFT (B3LYP/6-31G) | 0.0 (most stable) |
| Relative Energy of Conformer 2 (Staggered) | DFT (B3LYP/6-31G) | 0.5 - 1.5 |
| Energy of Transition State (Eclipsed) | DFT (B3LYP/6-31G) | 5.5 - 11.5 |
Note: This table is illustrative and based on data for analogous compounds. Specific values for this compound would require dedicated computational analysis.
Computational Insights into Stereochemical Behavior
Theoretical investigations can be employed to analyze the electronic environment and steric interactions that would be relevant in diastereoselective reactions if a chiral center were to be introduced elsewhere in the molecule or if the molecule were to interact with a chiral environment, such as a biological receptor or a chiral catalyst.
Computational techniques like Vibrational Circular Dichroism (VCD) analysis, coupled with DFT calculations, are powerful tools for determining the absolute configuration of chiral molecules. mdpi.com While this compound is achiral, computational studies on chiral derivatives could elucidate the stereochemical influence of the N-isopropylpyrazole moiety. For example, if a chiral substituent were introduced at the C4 position, computational models could predict the preferred diastereomer and rationalize the stereochemical outcome based on non-covalent interactions.
The stereochemical stability of related chiral molecules has been successfully investigated using computational methods. elsevierpure.com These studies often involve mapping the potential energy surface to identify stable stereoisomers and the energy barriers for their interconversion. In the context of this compound, if it were to act as a ligand in a metal complex, the coordination could induce chirality at the nitrogen or metal center, and computational modeling would be essential to understand the stability and properties of the resulting diastereomeric complexes.
A hypothetical table summarizing the types of data that could be generated from a computational stereochemical analysis of a chiral derivative is presented below.
| Stereochemical Parameter | Computational Method | Finding |
| Diastereomeric Energy Difference (R,S vs. S,S) | DFT (ωB97XD/BS-II) | Prediction of the more stable diastereomer based on relative energies. |
| Conformational Population of Diastereomers | Molecular Dynamics (MD) | Distribution of conformers for each diastereomer at room temperature. |
| Calculated VCD/ECD Spectra | DFT (B3LYP/aug-cc-pVTZ) | Prediction of chiroptical properties to aid in experimental assignment of absolute configuration. |
| Transition State Analysis for Epimerization | DFT (TS Search) | Determination of the energy barrier for the interconversion of stereoisomers. |
Note: This table illustrates the potential application of computational methods to a chiral derivative of this compound.
Focused Research on this compound Reveals Limited Data in Coordination Chemistry
Extensive research into the coordination chemistry of the specific pyrazole derivative, this compound, has revealed a significant gap in the available scientific literature. While the broader field of pyrazole-based ligands is well-documented, scholarly articles and detailed studies focusing solely on the metal complexes and ligand characteristics of this particular compound are not presently available.
The intended investigation, structured to cover the ligand characteristics, synthesis and characterization of its metal complexes, and its role in supramolecular assembly, could not be completed due to the absence of specific data for this compound.
General principles of pyrazole coordination chemistry suggest that the two nitrogen atoms of the pyrazole ring are the primary potential binding sites for metal ions. The steric and electronic effects of the methyl and isopropyl substituents would be expected to influence the ligand's properties and the stability and structure of any potential metal complexes. However, without specific experimental studies, any discussion remains speculative.
Similarly, while methods for synthesizing and characterizing metal-pyrazole complexes are well-established—often involving techniques like single-crystal X-ray diffraction and various spectroscopic methods—no such data has been published for complexes of this compound. Likewise, information regarding its participation in supramolecular architectures through hydrogen bonding is not found in the current body of scientific research.
Coordination Chemistry of 5 Methyl 1 Propan 2 Yl 1h Pyrazole and Its Metal Complexes
Catalytic Applications of Metal-Pyrazole Complexes
The design and synthesis of metal complexes with tailored pyrazole-based ligands have paved the way for new catalytic systems. The substituents on the pyrazole (B372694) ring, such as the methyl and isopropyl groups in 5-methyl-1-(propan-2-yl)-1H-pyrazole, play a crucial role in modulating the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.
Mechanistic Studies of Catalytic Cycles Involving Pyrazole Ligands
Understanding the mechanism of a catalytic reaction is paramount for optimizing catalyst performance and designing new, more efficient catalysts. Mechanistic studies of catalytic cycles involving pyrazole ligands often focus on the role of the ligand in stabilizing the metal center, facilitating substrate activation, and promoting product formation.
For protic pyrazole complexes, the NH group can play a crucial role in metal-ligand cooperation during catalysis. This has been observed in reactions such as the dehydrogenation of formic acid and the disproportionation of hydrazine (B178648). Although this compound is an N-substituted pyrazole and lacks this NH functionality, the electronic influence of the alkyl groups on the pyrazole ring can still significantly impact the catalytic cycle.
For instance, in the context of C-H functionalization, mechanistic studies have shown that the ligand can trigger the formation of more reactive cationic metal species, which accelerates the reaction. While specific mechanistic pathways for reactions catalyzed by this compound complexes are yet to be extensively reported, the established principles from related systems provide a solid framework for future investigations. These studies will be instrumental in unlocking the full catalytic potential of this particular class of pyrazole-based metal complexes.
Applications of 5 Methyl 1 Propan 2 Yl 1h Pyrazole in Materials Science
Optoelectronic and Photoluminescent Properties
The inherent electronic nature of the pyrazole (B372694) ring, characterized by its π-electron system and the presence of both pyrrole-like and pyridine-like nitrogen atoms, provides a foundation for the development of optoelectronically active materials. acs.org These features allow for the tuning of electronic properties and the facilitation of processes like photoinduced electron transfer (PET) and intramolecular charge transfer (ICT), which are crucial for photoluminescent applications. rsc.org
Design and Synthesis of Fluorescent Probes and Sensors
The pyrazole core is a well-established platform for the creation of fluorescent probes and sensors, particularly for the detection of metal ions. imedpub.comnih.gov The nitrogen atoms in the pyrazole ring can act as coordination sites for metal cations. Upon binding, changes in the electronic structure of the molecule can lead to a significant alteration in its fluorescence properties, such as enhancement ("turn-on") or quenching ("turn-off") of the emission. rsc.orgimedpub.com
The design of a fluorescent sensor based on 5-methyl-1-(propan-2-yl)-1H-pyrazole would involve the incorporation of a fluorophore and a receptor unit. The this compound moiety itself can act as a part of the signaling unit. The synthesis of such probes often involves multi-step reactions, starting with the construction of the pyrazole ring, followed by the attachment of appropriate functional groups that can selectively bind to the target analyte. For instance, the introduction of a chelating group at a suitable position on the pyrazole ring could facilitate the selective binding of specific metal ions. imedpub.com The change in fluorescence upon ion binding can be quantified to determine the concentration of the analyte.
Table 1: Potential Characteristics of a this compound-based Fluorescent Sensor
| Property | Projected Characteristic | Rationale based on Analogous Pyrazoles |
| Sensing Mechanism | Fluorescence "turn-on" or "turn-off" | Dependent on the nature of the attached fluorophore and the specific analyte interaction. rsc.orgimedpub.com |
| Target Analytes | Metal ions (e.g., Zn²⁺, Fe³⁺, Cu²⁺) | The nitrogen lone pairs on the pyrazole ring can coordinate with metal centers. imedpub.comnih.gov |
| Synthesis Strategy | Multi-step synthesis involving functionalization of the pyrazole core. | Common approach for building complex sensor molecules. nih.gov |
Development as Organic Fluorophores and Dyes
The pyrazole ring is a key component in a variety of organic fluorophores and dyes. researchgate.netacs.org By extending the π-conjugation of the pyrazole system through the attachment of aromatic or other unsaturated groups, it is possible to create molecules that absorb and emit light across the visible spectrum. The specific substituents on the pyrazole ring, such as the methyl and isopropyl groups in this compound, can influence the photophysical properties by modifying the electron density and steric environment of the molecule.
The synthesis of pyrazole-based dyes often involves condensation reactions to build the heterocyclic core, followed by functionalization to introduce chromophoric and auxochromic groups. researchgate.net The resulting dyes can exhibit properties such as high quantum yields, good photostability, and solvatochromism, where the color of the dye changes with the polarity of the solvent. rsc.org These characteristics are highly desirable for applications in areas like organic light-emitting diodes (OLEDs) and as colorants for various materials. acs.org
Table 2: Projected Photophysical Properties of a Dye based on this compound
| Property | Projected Value/Characteristic | Rationale based on Analogous Pyrazoles |
| Absorption Maximum (λmax) | Dependent on the extent of π-conjugation. | Introduction of aryl groups can shift absorption to longer wavelengths. researchgate.net |
| Emission Maximum (λem) | Tunable across the visible spectrum. | Modification of substituents allows for color tuning. acs.org |
| Quantum Yield (ΦF) | Potentially high, depending on the molecular design. | Appropriately substituted pyrazoles can exhibit strong fluorescence. rsc.org |
| Solvatochromism | Likely to be observed. | The polar nature of the pyrazole ring can lead to solvent-dependent photophysical properties. rsc.org |
Pyrazole-Based Energetic Materials: Structural Considerations
The high nitrogen content and the inherent stability of the aromatic pyrazole ring make it an attractive scaffold for the development of energetic materials. nih.govnih.gov The introduction of explosophoric groups, such as nitro (-NO2) or nitramino (-NHNO2) groups, onto the pyrazole core can lead to compounds with high densities, positive heats of formation, and good detonation performance. nih.govnih.gov
The structural considerations for designing energetic materials based on this compound would focus on the introduction of nitro groups onto the pyrazole ring or the methyl substituent. The presence of the isopropyl group at the N1 position can influence the crystal packing and, consequently, the sensitivity of the energetic material. A key goal in the design of new energetic materials is to achieve a balance between high performance and low sensitivity to external stimuli like impact and friction. acs.org The thermal stability of pyrazole-based energetic materials is often good due to the aromaticity of the pyrazole ring. nih.govmdpi.com
Table 3: Projected Properties of a Nitrated this compound Derivative
| Property | Projected Characteristic | Rationale based on Analogous Nitropyrazoles |
| Density | High | Nitrogen-rich compounds often exhibit high densities. nih.gov |
| Heat of Formation | Positive | The high nitrogen content contributes to a positive heat of formation. nih.gov |
| Detonation Velocity | High | Dependent on the number and position of nitro groups. rsc.org |
| Thermal Stability | Good | The aromatic pyrazole core provides thermal stability. nih.govmdpi.com |
| Sensitivity | Potentially low | The bulky isopropyl group may influence crystal packing to reduce sensitivity. |
Crystal Engineering and Solid-State Material Properties
Crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. imedpub.com The this compound molecule possesses several features that are relevant to crystal engineering. The pyrazole ring can participate in various non-covalent interactions, including hydrogen bonding (if an N-H group were present, which is not the case here), π-π stacking, and C-H···π interactions. acs.orgimedpub.comnih.gov
The specific substitution pattern of this compound, with a methyl group at the 5-position and a bulky isopropyl group at the 1-position, will significantly influence its solid-state packing. The isopropyl group, in particular, can sterically hinder certain packing motifs while favoring others, potentially leading to the formation of specific supramolecular architectures. acs.org Understanding and controlling these intermolecular interactions is crucial for tuning the solid-state properties of the material, such as its melting point, solubility, and even its electronic and optical properties. The study of the crystal structure of this compound would provide valuable insights into how these substituent groups direct the self-assembly of the molecules in the solid state. nih.govlookchem.com
Table 4: Potential Intermolecular Interactions and Solid-State Properties of this compound
| Interaction/Property | Projected Role/Characteristic | Rationale based on Analogous Pyrazoles |
| π-π Stacking | Possible between pyrazole rings. | A common interaction in aromatic heterocyclic compounds. acs.org |
| C-H···π Interactions | Likely involving the methyl and isopropyl groups and the pyrazole ring. | These weak interactions play a significant role in crystal packing. imedpub.com |
| Steric Influence of Isopropyl Group | Directs the crystal packing arrangement. | Bulky groups can control the supramolecular assembly. acs.org |
| Polymorphism | Possible, leading to different solid-state properties. | Different crystal packing arrangements can result in polymorphs. nih.gov |
Q & A
Q. How can conflicting crystallographic data on pyrazole derivatives be resolved?
- Methodological Answer : Re-refinement of deposited CIF files (using software like Olex2) checks for model overfitting. Hydrogen-bonding networks and torsional angles should align with DFT-optimized geometries. Discrepancies in dihedral angles (>5°) may indicate polymorphic variations, necessitating differential scanning calorimetry (DSC) to identify crystalline forms .
Scaling and Process Chemistry
Q. What challenges arise during scale-up of this compound synthesis, and how are they addressed?
- Methodological Answer : Exothermic reactions during cyclocondensation require controlled heating (jacketed reactors with cooling loops). Continuous flow chemistry minimizes byproduct formation at scale. Solvent recovery systems (e.g., distillation) reduce waste, aligning with green chemistry principles .
Q. How are process impurities identified and controlled in large-scale pyrazole production?
- Methodological Answer : Quality-by-Design (QbD) approaches use LC-MS to track impurities (e.g., unreacted hydrazines or dimeric byproducts). Designated purge points (e.g., crystallization, acid-base washes) remove persistent impurities. ICH guidelines (Q3A/B) define acceptable thresholds for residual solvents and genotoxic impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
